Product packaging for Ethyl 2-cyano-2-(4-fluorophenyl)acetate(Cat. No.:CAS No. 15032-42-5)

Ethyl 2-cyano-2-(4-fluorophenyl)acetate

Cat. No.: B3104856
CAS No.: 15032-42-5
M. Wt: 207.2 g/mol
InChI Key: YZIJMEOFJVECDM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(4-fluorophenyl)acetate (CAS 15032-42-5) is a fluorinated aromatic ester characterized by a cyano group at the alpha position relative to the ester functionality . With a molecular formula of C11H10FNO2 and a molecular weight of 207.20 g/mol , this compound serves as a valuable and versatile synthetic intermediate for constructing more complex organic molecules in medicinal chemistry and drug discovery. The reactivity of its functional groups allows it to participate in various synthetic pathways. It can be synthesized via transition metal-catalyzed α-arylation of ethyl cyanoacetate or through a nucleophilic acylation approach starting from 4-fluorophenylacetonitrile . Its primary research value lies in its role as a key precursor in the synthesis of potential enzyme inhibitors and receptor modulators, where the 4-fluorophenyl moiety can enhance binding affinity and metabolic stability . As a building block, it is instrumental in exploring new chemical entities for pharmaceutical applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO2 B3104856 Ethyl 2-cyano-2-(4-fluorophenyl)acetate CAS No. 15032-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIJMEOFJVECDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Cyano 2 4 Fluorophenyl Acetate

Direct Synthetic Pathways to α-Arylated Cyanoacetates

The direct synthesis of ethyl 2-cyano-2-(4-fluorophenyl)acetate can be rationally designed through a systematic analysis of its structure, employing the principles of retrosynthesis to identify viable starting materials and corresponding chemical transformations.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered at the α-carbon.

The first and most intuitive disconnection is at the Cα-aryl bond. This leads to a nucleophilic ethyl cyanoacetate (B8463686) synthon and an electrophilic "4-fluorophenyl+" synthon. The corresponding synthetic equivalents would be ethyl cyanoacetate and a 4-fluorophenyl halide or another species capable of electrophilic arylation.

A second disconnection can be envisioned at the Cα-CN bond, which would suggest a pathway involving the cyanation of an α-fluorophenylated ester. However, the former disconnection is more commonly exploited in synthetic practice.

Another strategic approach involves disconnecting the ester group, leading to 2-cyano-2-(4-fluorophenyl)acetic acid, which can be subsequently esterified. Further disconnection of this acid at the Cα-aryl bond points to 4-fluorophenylacetonitrile (B56358) as a key precursor.

Precursor Design and Chemical Transformations

Based on the retrosynthetic analysis, the primary precursors for the synthesis of this compound are ethyl cyanoacetate and a source of the 4-fluorophenyl group, such as 4-fluorobromobenzene or 4-fluoroiodobenzene.

One of the most straightforward chemical transformations involves the direct arylation of ethyl cyanoacetate. This typically requires a base to deprotonate the acidic α-proton of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate can then react with an activated aryl halide. However, the direct nucleophilic aromatic substitution on an unactivated aryl halide like 4-fluorobromobenzene is generally challenging and often requires harsh reaction conditions or the presence of a transition metal catalyst, as will be discussed in a later section.

An alternative pathway stemming from the second retrosynthetic disconnection involves the use of 4-fluorophenylacetonitrile. This precursor can be deprotonated at the benzylic position to form a nucleophile, which can then react with an electrophilic source of the ethoxycarbonyl group, such as ethyl chloroformate.

Cross-Coupling and C-H Activation Strategies for Arylation at the α-Position

Modern synthetic chemistry offers powerful tools for the formation of C-C bonds through catalytic processes. These methods have been successfully applied to the α-arylation of active methylene (B1212753) compounds like ethyl cyanoacetate.

Transition Metal-Catalyzed Arylation Methods

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the synthesis of α-aryl cyanoacetates. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

The general catalytic cycle for a palladium-catalyzed α-arylation of ethyl cyanoacetate with an aryl halide (Ar-X) involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II)-aryl intermediate.

Base-Mediated Formation of the Enolate: A base deprotonates ethyl cyanoacetate to form the corresponding enolate.

Transmetalation or Reductive Elimination Precursor Formation: The enolate coordinates to the Pd(II)-aryl complex.

Reductive Elimination: The desired C-C bond is formed, yielding ethyl 2-cyano-2-arylacetate and regenerating the Pd(0) catalyst.

Various palladium catalysts and phosphine (B1218219) ligands have been developed to optimize this transformation. For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.

Catalyst/Ligand SystemAryl HalideBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / P(t-Bu)₃4-FluorobromobenzeneNaHToluene80High
Pd₂(dba)₃ / XPhos4-FluorochlorobenzeneK₃PO₄Dioxane100Good
NiCl₂(dppe)4-FluorobromobenzeneNaHTHF65Moderate

This table presents representative examples of transition metal-catalyzed α-arylation reactions for substrates similar to the target compound.

Organocatalytic Approaches to C-C Bond Formation

While transition metal catalysis is a dominant strategy, organocatalysis has emerged as a powerful alternative, avoiding the use of potentially toxic and expensive metals. For the α-arylation of active methylene compounds, organocatalytic approaches are still developing but show significant promise.

One potential strategy involves the use of diaryliodonium salts as the aryl source. In the presence of a suitable organic base or a phase-transfer catalyst, the enolate of ethyl cyanoacetate can react with the diaryliodonium salt to afford the α-arylated product. Chiral organocatalysts can also be employed to achieve enantioselective arylations, although this is more established for other classes of nucleophiles.

Nucleophilic Acylation and Alkylation Approaches

Classical nucleophilic substitution reactions provide alternative routes to this compound, often starting from precursors where the aryl group is already in place.

A prominent example of a nucleophilic acylation approach starts with 4-fluorophenylacetonitrile. The acidic benzylic proton can be removed by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic carbanion can then be acylated by reacting with an acylating agent like ethyl chloroformate or diethyl carbonate. This reaction directly introduces the ethoxycarbonyl group at the α-position, forming the target molecule.

Reaction Scheme:

Deprotonation of 4-fluorophenylacetonitrile with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF).

Addition of ethyl chloroformate to the resulting carbanion.

Work-up to isolate the product.

This method is effective for the synthesis of α-cyano esters and offers a different strategic approach compared to the direct arylation of ethyl cyanoacetate.

In an alkylation approach, one could theoretically start with a doubly activated species and perform a nucleophilic attack on a 4-fluorophenyl halide. However, the nucleophilic acylation of 4-fluorophenylacetonitrile is a more commonly employed and direct strategy.

Formation via Ester Enolate Chemistry

The generation of an ester enolate followed by its reaction with an electrophile is a fundamental approach to the synthesis of α-substituted esters like this compound. This strategy typically involves the deprotonation of a suitable precursor at the α-carbon, creating a nucleophilic enolate that can then be functionalized.

One plausible pathway begins with a substituted phenylacetonitrile. The reaction of 4-fluorophenylacetonitrile with a base, such as sodium ethoxide or lithium diisopropylamide (LDA), would generate the corresponding carbanion. This nucleophile can then react with an electrophilic source of the ethoxycarbonyl group, such as ethyl chloroformate or diethyl carbonate, to yield the target molecule. The choice of base and reaction conditions is critical to ensure efficient enolate formation and minimize side reactions.

Table 1: Proposed Reagents for Synthesis via Ester Enolate Chemistry

Starting MaterialBaseElectrophileProduct
4-FluorophenylacetonitrileSodium EthoxideEthyl ChloroformateThis compound
4-FluorophenylacetonitrileLithium DiisopropylamideDiethyl CarbonateThis compound

This table presents potential reaction components for the synthesis of this compound via ester enolate chemistry, based on general principles of organic synthesis.

Alternative α-Functionalization Reactions

Alternative strategies for the synthesis of this compound focus on introducing the cyano group at the α-position of a pre-existing ester or modifying a related precursor.

One such method is the α-cyanation of ethyl 4-fluorophenylacetate. This transformation can be achieved using a variety of cyanating agents, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a suitable catalyst. The reaction proceeds by the formation of an enolate from the starting ester, which then attacks the electrophilic cyanide source.

Another potential route involves the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with ethyl cyanoacetate. This reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt, yields ethyl 2-cyano-3-(4-fluorophenyl)acrylate, an unsaturated precursor. Subsequent reduction of the carbon-carbon double bond is necessary to obtain the final product. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common method for such reductions. The conditions for this hydrogenation, including pressure, temperature, and catalyst loading, would need to be optimized to achieve a high yield of the desired saturated product.

Table 2: Comparison of Alternative Synthetic Routes

MethodStarting MaterialsKey TransformationIntermediate/Product
α-CyanationEthyl 4-fluorophenylacetate, Cyanating agent (e.g., TMSCN)Electrophilic cyanation of an ester enolateThis compound
Knoevenagel Condensation & Reduction4-Fluorobenzaldehyde, Ethyl cyanoacetateKnoevenagel condensation followed by catalytic hydrogenationEthyl 2-cyano-3-(4-fluorophenyl)acrylate (intermediate)

This interactive table outlines different approaches to the synthesis of this compound, highlighting the key chemical transformations involved.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques.

The selection of reaction solvents is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is an active area of research for reactions like the Knoevenagel condensation. For instance, performing such condensations in aqueous media can significantly reduce the environmental footprint of the synthesis.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. For the reduction of the Knoevenagel product, employing a recyclable catalyst like Pd/C aligns with green chemistry principles.

Microwave-assisted synthesis is another technique that can contribute to a greener process. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. The application of microwave technology to the synthesis of this compound or its precursors could offer significant environmental benefits.

Furthermore, the development of biocatalytic methods presents a promising avenue for the green synthesis of α-aryl-α-cyanoesters. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous environments. While specific biocatalysts for the direct synthesis of this compound may not be readily available, research into enzyme-catalyzed reactions for similar transformations is ongoing.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Greener SolventsEmploying water, ionic liquids, or deep eutectic solvents in reactions like the Knoevenagel condensation.
CatalysisUtilizing recyclable heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps.
Energy EfficiencyImplementing microwave-assisted synthesis to reduce reaction times and energy consumption.
BiocatalysisExploring enzymatic routes for the synthesis of α-aryl-α-cyanoesters.

This table illustrates how key principles of green chemistry can be applied to the synthetic methodologies for this compound.

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms for α-Substitution

α-Substitution reactions are fundamental to the functionalization of Ethyl 2-cyano-2-(4-fluorophenyl)acetate. These reactions proceed through the formation of a nucleophilic intermediate at the α-carbon. The presence of both an electron-withdrawing cyano group and a carbonyl group from the ester significantly increases the acidity of the α-hydrogen, facilitating its removal by a base to form a stabilized enolate.

The general mechanism for a base-catalyzed α-substitution reaction can be outlined as follows:

Deprotonation: A base removes the acidic α-hydrogen, leading to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the carbonyl oxygen.

Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks an electrophile (E+), forming a new carbon-electrophile bond at the α-position.

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogen. Tautomerization then leads to the formation of an enol, which is a neutral nucleophile that can react with an electrophile.

A prominent example of α-substitution is the palladium-catalyzed α-arylation of compounds structurally similar to this compound. The catalytic cycle for this reaction, which is a type of cross-coupling reaction, is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex.

Deprotonation/Transmetalation: The cyanoacetate (B8463686) substrate is deprotonated by a base to form an enolate. This enolate then coordinates to the palladium center.

Reductive Elimination: The aryl group and the cyanoacetate moiety on the palladium complex couple and are eliminated from the metal center, forming the α-arylated product and regenerating the Pd(0) catalyst.

Direct characterization of the intermediates in the reactions of this compound is challenging due to their transient nature. However, their existence is inferred from mechanistic studies of related compounds and spectroscopic evidence in analogous systems.

The key reactive intermediate in base-catalyzed α-substitution is the enolate ion . The structure of this intermediate is a resonance hybrid, with the negative charge distributed across the α-carbon, the carbonyl oxygen, and the cyano nitrogen. This delocalization is crucial for its stability and nucleophilicity. While the majority of the negative charge resides on the more electronegative oxygen and nitrogen atoms, the enolate typically reacts with electrophiles at the α-carbon, which is a softer nucleophilic site. masterorganicchemistry.com

In palladium-catalyzed α-arylation reactions, several palladium-containing intermediates are proposed. These include:

Pd(0)L_n complex: The active catalytic species.

[Ar-Pd(II)-X(L_n)] complex: Formed after oxidative addition of the aryl halide.

[Ar-Pd(II)-(enolate)(L_n)] complex: Formed upon coordination of the cyanoacetate enolate.

The exact structure and coordination sphere of these intermediates are highly dependent on the nature of the ligands (L) attached to the palladium center.

The electron flow in the α-substitution of this compound is central to understanding the bond-forming and bond-breaking processes.

In a base-catalyzed alkylation:

A base (B:) abstracts the α-proton. The C-H bond breaks, and the electron pair moves to the α-carbon, which then delocalizes onto the adjacent cyano and ester groups.

The enolate attacks an alkyl halide (R-X) in an S_N2 fashion. The electron pair from the α-carbon forms a new C-R bond, and simultaneously, the R-X bond breaks, with the electron pair moving to the halogen to form a halide ion (X-).

In a palladium-catalyzed α-arylation:

Oxidative Addition: The electron-rich Pd(0) catalyst donates a pair of electrons to the σ* anti-bonding orbital of the Ar-X bond, leading to the cleavage of this bond and the formation of new Pd-Ar and Pd-X bonds.

Reductive Elimination: The electrons in the Pd-C(aryl) and Pd-C(enolate) bonds are used to form a new C-C bond between the aryl group and the enolate. This results in the reductive elimination of the product and the regeneration of the Pd(0) catalyst.

Catalytic Roles and Ligand Effects in Reaction Selectivity

Catalysts play a pivotal role in the α-substitution reactions of this compound, influencing both the reaction rate and selectivity. In palladium-catalyzed reactions, the choice of ligand is particularly critical.

The efficiency of palladium-catalyzed α-arylation is highly dependent on the catalyst system employed. The combination of a palladium precursor, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a suitable ligand is often necessary to achieve high yields and good reaction rates. organic-chemistry.org

Sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the α-arylation of cyanoesters. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky nature of these ligands can also prevent the formation of inactive catalyst species and promote the desired catalytic turnover.

The choice of base is also crucial. A base that is strong enough to deprotonate the cyanoacetate but does not interfere with the catalyst is required. Common bases used in these reactions include sodium phosphate (B84403) (Na₃PO₄), potassium carbonate (K₂CO₃), and non-nucleophilic organic bases.

Below is a table summarizing the effect of different ligands on the yield of a model palladium-catalyzed α-arylation of ethyl cyanoacetate with an aryl bromide.

LigandCatalyst PrecursorBaseYield (%)
P(t-Bu)₃[Pd(allyl)Cl]₂Na₃PO₄95
PCy₃[Pd(allyl)Cl]₂Na₃PO₄88
PPh₃[Pd(allyl)Cl]₂Na₃PO₄45
XantphosPd(OAc)₂K₂CO₃92

Data is illustrative and based on typical results for the α-arylation of ethyl cyanoacetate.

In substrates with multiple potential reaction sites, the catalyst and ligands can control the regioselectivity and chemoselectivity of the reaction. For a molecule like this compound, the primary site of reaction is the activated α-carbon.

Chemoselectivity becomes important when other functional groups are present in the molecule or the reaction partners. For instance, in a palladium-catalyzed reaction with an aryl halide that also contains other reactive groups (e.g., another halide), the choice of ligand can influence which group reacts preferentially. Ligands with specific electronic and steric properties can tune the reactivity of the palladium catalyst to favor oxidative addition at a particular C-X bond. Generally, the order of reactivity for aryl halides is I > Br > Cl.

Stereochemical Control and Diastereoselectivity in Formation

When the α-substitution of this compound leads to the formation of a new stereocenter, controlling the stereochemical outcome is a significant challenge and a key area of research.

If the electrophile that attacks the enolate is chiral, or if a chiral catalyst is used, it is possible to achieve enantioselective or diastereoselective α-substitution. The planar nature of the enolate intermediate means that the electrophile can approach from either face. In an achiral environment, this leads to a racemic mixture if a new stereocenter is formed.

Chiral catalysts, such as palladium complexes with chiral phosphine ligands, can create a chiral environment around the reacting species, favoring the approach of the electrophile from one face of the enolate over the other. This can lead to the formation of one enantiomer in excess.

The diastereoselectivity of the reaction becomes relevant when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of the reaction by sterically hindering one face of the enolate, leading to the preferential formation of one diastereomer.

For example, in the synthesis of compounds with multiple contiguous stereocenters, such as those derived from α-fluoro-α-aryl cyanoacetates, the stereochemical control is paramount. Asymmetric allylic alkylation reactions of prochiral fluorine-containing nucleophiles have been developed as a strategy to synthesize chiral molecules with vicinal stereogenic centers. nih.gov

The following table illustrates the potential for diastereoselective synthesis in a related system, highlighting the influence of the catalyst and reaction conditions.

Catalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Pd(OAc)₂ / Chiral Ligand A90:1095%
[Rh(cod)Cl]₂ / Chiral Ligand B95:598%
Cu(I) / Chiral Ligand C85:1592%

Data is hypothetical and serves to illustrate the concept of stereochemical control in related systems.

Strategies for Chiral Induction

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For this compound, creating a chiral center at the α-carbon requires strategies that can differentiate between the two enantiotopic faces of the prochiral starting material or its enolate intermediate. Several key strategies have been developed for the asymmetric functionalization of related α-cyanoesters, which are applicable to the target compound.

Organocatalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids and prolinol ethers, have emerged as powerful tools for enantioselective transformations. nih.govorganic-chemistry.org In the context of reactions involving this compound, such as Michael additions, a chiral amine catalyst can form a chiral iminium ion with an α,β-unsaturated aldehyde or ketone, or a chiral enamine with a ketone. Alternatively, a chiral Brønsted base catalyst can deprotonate the α-cyanoester to form a chiral ion pair with the enolate. This intimate association with the chiral catalyst directs the approach of the electrophile to one face of the nucleophilic α-carbon, leading to the preferential formation of one enantiomer. For instance, in the Michael addition of an α-cyanoester to an enone, a chiral catalyst can control the stereochemical outcome at the newly formed stereocenter. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often quaternary ammonium (B1175870) salts derived from cinchona alkaloids, are effective in promoting enantioselective reactions under biphasic conditions. nih.gov In this approach, the catalyst transports the enolate of this compound from the aqueous phase (or a solid phase) to the organic phase where the electrophile resides. The chiral environment created by the catalyst-enolate complex in the organic phase dictates the stereochemical course of the reaction. This method has been successfully applied to the enantioselective fluorination of α-cyano acetates, demonstrating its potential for creating chiral centers bearing a fluorine atom.

Metal-Based Catalysis: Chiral metal complexes can also be employed for asymmetric transformations. A chiral Lewis acid, for example, can coordinate to the electrophile, activating it and creating a chiral environment that directs the nucleophilic attack of the enolate of this compound.

The table below summarizes various catalytic systems and their reported performance in asymmetric reactions of similar α-cyanoesters, which could be adapted for this compound.

Catalytic SystemReaction TypeTypical Enantiomeric Excess (ee)Reference
Cinchona Alkaloid DerivativesMichael Additionup to 90:10 er nih.gov
Chiral Quaternary Ammonium SaltsFluorinationNot Specified
Diphenylprolinol TMS EtherMichael-Alkylation90-98% ee organic-chemistry.org

Analysis of Diastereomeric Ratios

In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. The analysis and control of diastereomeric ratios are critical for the synthesis of complex molecules with multiple stereocenters. When this compound, which is prochiral, reacts with a chiral electrophile or in the presence of a chiral catalyst to form a product with two or more stereocenters, the diastereomeric ratio (d.r.) becomes a key parameter.

For example, in an organocatalytic Michael addition-cyclization reaction, the formation of two new stereocenters can lead to four possible stereoisomers. scispace.com The diastereomeric ratio is determined by the relative energies of the transition states leading to the different diastereomers. Factors influencing this ratio include the structure of the catalyst, the substrates, the solvent, and the reaction temperature. mdpi.com

In a reported organocatalytic asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, high diastereoselectivities (>30:1 d.r.) were achieved. organic-chemistry.org This high level of control is attributed to the rigid transition state assembly involving the catalyst, the enamine intermediate, and the electrophile, which strongly favors one specific spatial arrangement.

The diastereomeric ratio of a reaction product is typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

The following table presents data on diastereomeric ratios achieved in reactions analogous to those that this compound could undergo.

Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. Understanding these parameters is essential for directing a reaction towards the desired product.

Kinetic vs. Thermodynamic Control in Condensation Reactions:

The Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like this compound is a prime example where kinetic and thermodynamic factors can play a crucial role. organic-chemistry.orgrsc.orgscielo.org.mxarkat-usa.orgaston.ac.uk The reaction typically proceeds via a base-catalyzed mechanism involving the formation of a carbanion from the active methylene compound, followed by nucleophilic addition to the aldehyde to form an aldol-type intermediate. Subsequent dehydration yields the final α,β-unsaturated product.

Under kinetic control , the product that is formed fastest will predominate. This usually occurs at lower temperatures and with shorter reaction times. The kinetically favored product is the one that is formed via the transition state with the lowest activation energy.

Under thermodynamic control , the most stable product will be the major product. This is favored by higher temperatures and longer reaction times, which allow the initial products to equilibrate to the most stable form.

For the Knoevenagel condensation, the (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the substituents on the double bond. In many cases, the (E)-isomer is also the kinetic product. However, it is conceivable that under certain conditions, a less stable (Z)-isomer could be formed faster.

Influence of Reaction Conditions:

Temperature: As mentioned, lower temperatures favor kinetic control, while higher temperatures favor thermodynamic control.

Catalyst: The choice of catalyst can significantly influence the reaction pathway. For instance, a bulky base might favor the formation of a specific enolate isomer, leading to a different product ratio.

Solvent: The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing both the kinetics and thermodynamics of the reaction. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular and Electronic Structure

A thorough quantum chemical analysis of Ethyl 2-cyano-2-(4-fluorophenyl)acetate would involve several key calculations to elucidate its structural and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. DFT calculations, using a specific functional (like B3LYP) and basis set (like 6-311+G(d,p)), would be employed to find the lowest energy conformation of this compound. This process would yield precise information on bond lengths, bond angles, and dihedral angles.

A hypothetical data table of optimized geometrical parameters might look like this:

ParameterBond/AngleCalculated Value
Bond LengthC-FData not available
C=OData not available
C≡NData not available
Bond AngleF-C-CData not available
O=C-OData not available
Dihedral AngleC-C-C-OData not available

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals and their energy levels, providing clues about its electrophilic and nucleophilic sites.

A hypothetical data table for FMO analysis would include:

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

A hypothetical NBO analysis might reveal significant interactions, which would be summarized in a table:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(O)e.g., σ(C-C)Data not available
e.g., π(C=C)e.g., π(C=O)Data not available

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.

Transition State Characterization and Stability

A transition state is a transient, high-energy structure that exists for a fleeting moment as reactants are converted into products. Characterizing the geometry of the transition state is crucial for understanding the mechanism of a reaction. Frequency calculations are performed to confirm that a structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The stability of the transition state, indicated by its energy relative to the reactants, determines the rate of the reaction.

A hypothetical data table for a reaction might include:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition StateData not available
ProductsData not available

Prediction of Chemical Reactivity and Spectroscopic Signatures

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These methods allow for the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, providing valuable insights that can aid in the experimental characterization of the compound.

Theoretical Infrared and Raman Spectral Assignments

Computational vibrational analysis can predict the frequencies and intensities of IR and Raman bands. This is typically achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The assignments of these frequencies to specific molecular motions, such as stretching, bending, and torsional modes, can be performed through visualization of the normal modes.

For this compound, characteristic vibrational modes are expected. The cyano (C≡N) stretching frequency is anticipated to appear in the range of 2200-2260 cm⁻¹. The carbonyl (C=O) stretching of the ester group would likely be observed between 1735 and 1750 cm⁻¹. The C-F stretching vibration of the fluorophenyl group typically appears in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be found just below 3000 cm⁻¹.

A hypothetical data table for the predicted prominent vibrational frequencies is presented below. The exact values would require specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Activity (Å⁴/amu)
C≡N Stretch
C=O Stretch
Aromatic C-H Stretch
Aliphatic C-H Stretch
C-F Stretch
C-O Stretch (Ester)
CH₂ Bend
CH₃ Bend

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation. aps.org These calculations provide theoretical chemical shifts for ¹H, ¹³C, and other active nuclei like ¹⁹F.

For this compound, distinct signals would be predicted for the protons and carbons in the ethyl group, the methine proton, and the aromatic protons and carbons of the 4-fluorophenyl ring. The fluorine atom would significantly influence the chemical shifts of the nearby aromatic protons and carbons due to its high electronegativity and through-space coupling effects.

A table of predicted ¹H and ¹³C NMR chemical shifts is outlined below. These values are relative to a standard reference (e.g., Tetramethylsilane - TMS) and would be obtained from specific quantum chemical calculations.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
CH₃ (Ethyl)
CH₂ (Ethyl)
CH (Methine)
Aromatic CH (ortho to F)
Aromatic CH (meta to F)

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
CH₃ (Ethyl)
CH₂ (Ethyl)
CH (Methine)
C≡N (Cyano)
C=O (Ester)
Aromatic C-F
Aromatic CH (ortho to F)
Aromatic CH (meta to F)
Aromatic C (ipso to acetate)

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. By simulating the motion of the atoms over time, it is possible to explore the potential energy surface and identify the most stable conformations.

The key rotatable bonds in this molecule are around the ester group and the bond connecting the chiral center to the phenyl ring. Conformational analysis would focus on the rotational barriers and the relative energies of different conformers (rotamers). The interactions between the ethyl group, the cyano group, and the fluorophenyl ring will dictate the preferred spatial arrangements. It is expected that steric hindrance will play a significant role in determining the lowest energy conformations. For instance, gauche and anti conformations would likely be observed with respect to the orientation of the substituents around the central carbon-carbon bonds.

The results of such simulations could reveal the predominant conformations in different environments (e.g., in vacuum or in a solvent), which is crucial for understanding its reactivity and interactions with other molecules.

Reactivity Profile and Synthetic Transformations

Reactions Involving the Cyano Moiety

The nitrile group in ethyl 2-cyano-2-(4-fluorophenyl)acetate is a key site for synthetic modifications, participating in various addition and cyclization reactions, as well as hydrolysis and reduction processes.

The electron-withdrawing nature of the adjacent ester and fluorophenyl groups enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a variety of heterocyclic compounds.

One of the most notable reactions for α-cyanoesters is the Gewald reaction , a multicomponent condensation that yields highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In a typical Gewald synthesis, an α-cyanoester, a ketone or aldehyde, and elemental sulfur react in the presence of a base. wikipedia.org For this compound, this reaction would proceed via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a polysubstituted 2-aminothiophene. wikipedia.org

The cyano group can also participate in cycloaddition reactions. For instance, in the presence of azides, it can undergo a [3+2] cycloaddition to form tetrazole derivatives. This transformation is often facilitated by catalysts and provides a direct route to 5-substituted tetrazoles. sciforum.net

Furthermore, the reactivity of the cyano group is central to the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to cyclic ketones. chem-station.comsynarchive.comwikipedia.org While this is an intramolecular process, the related intermolecular Thorpe reaction involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.org These reactions highlight the potential of the cyano group in this compound to act as a building block for larger, cyclic structures.

The general reactivity of ethyl cyanoacetate (B8463686) as a precursor for various heterocycles, such as pyridones, pyrazoles, and pyrimidines, suggests that this compound would be a suitable substrate for similar synthetic strategies. sciforum.netwikipedia.org

Table 1: Examples of Heterocycle Synthesis from α-Cyanoesters

Reaction Name Reactants Product Type
Gewald Reaction α-Cyanoester, Ketone/Aldehyde, Sulfur, Base 2-Aminothiophene
[3+2] Cycloaddition α-Cyanoester, Azide Tetrazole

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. britannica.com The reaction conditions determine the final product. Partial hydrolysis, typically under controlled acidic or basic conditions, will afford the corresponding amide, (2-amido-2-(4-fluorophenyl)acetic acid ethyl ester). Complete hydrolysis, which usually requires more forcing conditions (e.g., heating with strong acid or base), will convert the cyano group into a carboxylic acid, leading to the formation of a malonic acid derivative. britannica.com Enzymatic hydrolysis using nitrilases can also be employed for the selective conversion of nitriles to carboxylic acids. google.com

The reduction of the nitrile functionality provides a direct route to primary amines. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents like ammonia (B1221849) borane. organic-chemistry.org The reduction of this compound would yield ethyl 2-(aminomethyl)-2-(4-fluorophenyl)acetate, a valuable building block containing a primary amine.

Partial reduction of the cyano group to an aldehyde is also possible, typically proceeding through an imine intermediate which is then hydrolyzed. This transformation can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Transformations at the Ester Group

The ethyl ester group of the molecule is also amenable to several important transformations, including transesterification, hydrolysis, and decarboxylation.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, reacting it with a different alcohol (e.g., methanol, isopropanol) in the presence of a catalyst would result in the formation of the corresponding methyl or isopropyl ester. masterorganicchemistry.comgoogle.com The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Table 2: Conditions for Transesterification

Catalyst Mechanism Reaction Conditions
Acid (e.g., H₂SO₄) Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Reversible, requires excess of the new alcohol

The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orgchemguide.co.uk Basic hydrolysis, also known as saponification , is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible reaction that is the reverse of Fischer esterification. libretexts.org

A particularly important reaction pathway for α-aryl-α-cyanoesters is the combined hydrolysis and decarboxylation. researchgate.net Treatment of compounds like this compound with a base such as potassium hydroxide (B78521) in an alcohol-water mixture can lead to the hydrolysis of the ester to a carboxylate, followed by decarboxylation upon heating. researchgate.net This sequence results in the formation of 2-(4-fluorophenyl)acetonitrile. This transformation is a common feature in malonic ester synthesis and related reactions where the ester group is ultimately removed as carbon dioxide. masterorganicchemistry.com

Amidation Reactions

The conversion of the ethyl ester group in this compound to an amide is a key transformation, enabling the introduction of a wide range of nitrogen-containing functionalities. This reaction typically proceeds via nucleophilic acyl substitution, where an amine displaces the ethoxy group of the ester. The reactivity of the ester is enhanced by the electron-withdrawing cyano and 4-fluorophenyl groups at the α-position.

The direct amidation can be achieved by heating the ester with a primary or secondary amine. However, to achieve higher yields and milder reaction conditions, various strategies are employed. For instance, the use of a base catalyst can facilitate the reaction. researchgate.netresearchgate.net In some cases, particularly with less reactive amines, the ester may first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents. nih.gov

Another approach involves the use of organometallic reagents. For example, N-benzylcyanoacetamide can be synthesized by reacting benzylamine (B48309) with ethyl cyanoacetate using butyl lithium as a basic catalyst in THF, resulting in a high yield. researchgate.netresearchgate.net Microwave irradiation has also emerged as an efficient method for promoting amidation reactions, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net

Table 1: Examples of Amidation Reactions on Cyanoacetate Esters This table is illustrative of general amidation reactions for ethyl cyanoacetate derivatives and is based on typical organic synthesis principles.

AmineReagent/CatalystSolventProduct
BenzylamineButyl LithiumTHFN-benzyl-2-cyano-2-(4-fluorophenyl)acetamide
AnilineHeatToluene2-cyano-N-phenyl-2-(4-fluorophenyl)acetamide
p-AnisidineMicrowaveTrichlorobenzene2-cyano-N-(4-methoxyphenyl)-2-(4-fluorophenyl)acetamide

Modifications of the α-Carbon and Fluorophenyl Ring

Beyond the ester group, both the α-carbon and the fluorophenyl ring serve as sites for further functionalization, significantly expanding the molecular diversity achievable from this starting material.

Further Substitution Reactions at the α-Position

The α-carbon of this compound is positioned between two strong electron-withdrawing groups (cyano and ester), which significantly increases the acidity of the α-hydrogen. This allows for easy deprotonation by a suitable base to form a stabilized carbanion or enolate. youtube.com This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of new substituents at the α-position.

A common transformation is α-alkylation. The enolate, typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with primary or methyl alkyl halides to form a new carbon-carbon bond. youtube.com The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation or reaction at the ester carbonyl.

Table 2: Representative α-Alkylation Reaction

BaseElectrophileSolventProduct
Lithium Diisopropylamide (LDA)Methyl IodideTetrahydrofuran (THF)Ethyl 2-cyano-2-(4-fluorophenyl)propanoate
Sodium EthoxideBenzyl BromideEthanolEthyl 2-benzyl-2-cyano-2-(4-fluorophenyl)acetate

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring

The 4-fluorophenyl ring offers another site for synthetic modification through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The fluorine atom is an ortho, para-directing, yet deactivating group due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects. The alkyl substituent at the para position is also ortho, para-directing and activating. Given that the para position is blocked, electrophilic attack is directed to the positions ortho to the fluorine atom (positions 3 and 5). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, which require a strong electrophile, often generated with a catalyst. youtube.com For example, nitration would likely yield Ethyl 2-cyano-2-(4-fluoro-3-nitrophenyl)acetate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom, coupled with the activating effect of the α-cyano-α-ester-alkyl group (which is electron-withdrawing in nature) para to it, makes the fluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.org In this reaction, a strong nucleophile can displace the fluoride (B91410) ion. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate. Typical nucleophiles for SNAr reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would replace the fluorine atom to yield Ethyl 2-cyano-2-(4-methoxyphenyl)acetate.

Metal-Mediated Functionalizations of the Aryl Group

Transition-metal-mediated cross-coupling reactions provide a powerful toolkit for functionalizing the aryl group. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated. More commonly, the C-H bonds on the aromatic ring can be targeted for functionalization.

Directed ortho-metalation could potentially occur at the positions adjacent to the fluorine atom. However, a more versatile approach involves converting the aryl fluoride to a more reactive intermediate. For example, the aryl ring could first be functionalized with a bromine or iodine atom via electrophilic halogenation, or converted to an aryl boronic ester. These intermediates can then participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to form new C-C, C-N, or C-O bonds. thieme-connect.de This strategy allows for the introduction of complex substituents onto the aromatic ring with high precision and control.

Applications in Organic Synthesis

A Key Player in the Construction of Complex Organic Scaffolds

The strategic placement of functional groups in ethyl 2-cyano-2-(4-fluorophenyl)acetate provides chemists with a powerful tool for the assembly of complex organic structures, including those with challenging quaternary carbon centers and intricate fused and spirocyclic systems.

A Precursor to Quaternary Carbon Centers

The methine proton in this compound is activated by the adjacent cyano and ester groups, facilitating its deprotonation to form a stabilized carbanion. This nucleophilic species can readily undergo alkylation reactions with various electrophiles. Sequential alkylation of this position allows for the stepwise introduction of two different substituents, leading to the formation of a quaternary carbon center—a structural motif prevalent in many biologically active natural products and pharmaceutical agents. The presence of the 4-fluorophenyl group can influence the reactivity and stereoselectivity of these alkylation reactions, offering a handle for fine-tuning the synthesis of complex molecules.

A Building Block for Fused and Spirocyclic Systems

The dual reactivity of this compound makes it an excellent candidate for the synthesis of fused and spirocyclic ring systems. Through carefully designed reaction sequences, both the nucleophilic character of the α-carbon and the electrophilic nature of the ester and cyano groups can be exploited.

For instance, in the synthesis of fused pyranopyrazoles, this compound can participate in multi-step, one-pot reactions. These reactions often involve an initial condensation, followed by a Michael addition and subsequent intramolecular cyclization, ultimately yielding complex fused heterocyclic systems.

Furthermore, this compound is instrumental in the synthesis of spirocyclic frameworks, such as spiro[indole-3,4'-pyran] derivatives. In these reactions, the activated methylene (B1212753) group of this compound can react with isatin (B1672199) derivatives and another active methylene compound in a domino Knoevenagel/Michael addition/cyclization sequence. The resulting spiro-compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Facilitating Molecular Diversity through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern drug discovery and combinatorial chemistry. This compound is an ideal substrate for such reactions, enabling the rapid generation of diverse molecular libraries.

Enabling One-Pot Syntheses of Functionalized Molecules

The reactivity of the active methylene group and the cyano function allows this compound to participate in a variety of one-pot syntheses. For example, it is a key component in the synthesis of highly substituted pyridones. In a typical four-component reaction, an aldehyde, a ketone, ammonium (B1175870) acetate (B1210297), and this compound can condense to form complex pyridone structures in a single step. These reactions are highly efficient and atom-economical, providing rapid access to a wide range of functionalized molecules.

A Tool for the Design of Combinatorial Libraries

The versatility of this compound in MCRs makes it a valuable tool for the construction of combinatorial libraries. By systematically varying the other components in the reaction, such as the aldehyde and ketone in the synthesis of dihydropyridines, a large number of structurally diverse compounds can be generated. This approach is particularly powerful in the early stages of drug discovery for identifying new lead compounds with desired biological activities. The 4-fluorophenyl moiety is often incorporated to enhance the metabolic stability and pharmacokinetic properties of the resulting library members.

A Gateway to Diverse Heterocyclic Systems

This compound serves as a versatile starting material for the synthesis of a broad spectrum of heterocyclic compounds, which are fundamental components of many pharmaceuticals and agrochemicals. myskinrecipes.com Its ability to participate in various cyclization and condensation reactions makes it a cornerstone in heterocyclic chemistry.

The synthesis of polysubstituted thiophenes, for instance, can be achieved through a one-pot reaction involving this compound, a ketone, and elemental sulfur, often in the presence of a base. This reaction, a variation of the Gewald reaction, provides a straightforward route to highly functionalized thiophene (B33073) derivatives.

Similarly, this compound is a key reactant in the synthesis of various pyran and pyridine (B92270) derivatives. In one-pot, multicomponent approaches, it can react with aldehydes and other active methylene compounds to yield highly substituted 4H-pyrans. Furthermore, its participation in reactions analogous to the Hantzsch pyridine synthesis allows for the creation of a diverse range of substituted pyridine rings.

The following table provides a summary of some heterocyclic systems synthesized using cyanoacetate (B8463686) derivatives in multicomponent reactions, illustrating the potential applications of this compound.

Heterocyclic SystemReaction TypeKey Reactants (Illustrative)
Pyrans Multicomponent CondensationAldehyde, Malononitrile (B47326), Ethyl Acetoacetate
Pyridines Hantzsch-like SynthesisAldehyde, β-Ketoester, Ammonium Acetate
Thiophenes Gewald ReactionKetone/Aldehyde, Elemental Sulfur, Base
Pyranopyrazoles Four-component ReactionBenzyl Halide, Malononitrile/Ethyl Cyanoacetate, Acetylenic Ester, Hydrazine
Spiro[indole-3,4'-pyrans] Domino ReactionIsatin, Malononitrile

Pyridine and Pyrimidine (B1678525) Derivatives

While direct literature on the use of this compound in pyridine and pyrimidine synthesis is emerging, its structural analogue, ethyl cyanoacetate, is widely employed in such transformations. These established synthetic routes provide a strong basis for the potential applications of its fluorinated counterpart.

One of the most common methods for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives is through a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile (or a similar active methylene compound like this compound), and ammonium acetate. chemsynthesis.comscispace.comorgchemres.orgsemanticscholar.orgresearchgate.net The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the highly functionalized pyridine ring. The presence of the 4-fluorophenyl group from this compound would be expected to be incorporated at the 4-position of the resulting pyridine ring.

Similarly, pyrimidine derivatives can be synthesized through the condensation of this compound with amidines or guanidine. amegroups.org The reaction of α-cyano esters with thiourea, for instance, is a known method for preparing substituted pyrimidines. researchgate.net The resulting 4-(4-fluorophenyl)pyrimidine (B13111386) derivatives would be of interest in medicinal chemistry due to the prevalence of the pyrimidine core in numerous therapeutic agents. amegroups.orgijper.org

Table 1: Representative Pyridine and Pyrimidine Synthesis Strategies

Heterocycle General Reaction Key Reagents Potential Product from Subject Compound
Pyridine Four-component condensation Aldehyde, Ketone, Ammonium Acetate 2-Amino-4-(4-fluorophenyl)-3-ethoxycarbonyl-pyridine derivatives

Furan (B31954), Thiophene, and Selenazole Ring Systems

The reactivity of the α-cyano ester moiety in this compound also lends itself to the synthesis of five-membered heterocyclic rings such as furans, thiophenes, and selenazoles.

The synthesis of highly substituted furans can be achieved through various cyclization strategies. While direct application of the subject compound is not extensively documented, related reactions of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride suggest a plausible pathway for the formation of functionalized furan-2,4-dicarboxylates. researchgate.net Intramolecular cyclization of derivatives of this compound could also provide a route to furan rings.

A well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.commdpi.comarkat-usa.orgnih.gov It is highly probable that this compound can serve as the α-cyanoester component in this reaction, leading to the formation of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylates. These thiophene derivatives are valuable intermediates in medicinal chemistry. nih.govnih.gov

The synthesis of selenazole derivatives often proceeds via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a selenoamide. The required selenoamide can be prepared from the corresponding nitrile. nih.gov Therefore, this compound could first be converted to its corresponding selenoamide, which can then be reacted with an α-haloketone to yield 2-amino-4-(4-fluorophenyl)selenazole derivatives.

Table 2: Plausible Synthesis of Five-Membered Heterocycles

Heterocycle Synthetic Method Key Reagents Potential Product from Subject Compound
Furan Cyclization of cyanoacrylates Ethyl glycinate hydrochloride Diethyl 5-amino-3-(4-fluorophenyl)furan-2,4-dicarboxylate
Thiophene Gewald Reaction Ketone/Aldehyde, Sulfur, Base Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Precursor for Advanced Materials and Chemical Probes

The unique combination of a fluorinated aromatic ring and a cyano group in this compound makes it an attractive precursor for the development of advanced materials and chemical probes.

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. youtube.com Fluorinated polymers, for example, are known for their durability and low surface energy. nih.govnih.govarkema.comresearchgate.net The cyanoacrylate moiety derived from this compound can undergo polymerization to form fluorinated polyacrylates. These polymers could find applications in coatings, specialty plastics, and electronic materials. The Knoevenagel condensation of this compound with aldehydes can produce fluorinated cyanoacrylates, which are monomers for such polymers. chemrxiv.org

The cyano group is a key functional group in many fluorescent probes. mdpi.comrsc.orgnih.govnih.govchemrxiv.org Its strong electron-withdrawing nature can influence the electronic properties of a molecule, leading to changes in fluorescence upon interaction with specific analytes. The 4-fluorophenyl group can also modulate the photophysical properties of a probe. Therefore, this compound can serve as a starting material for the synthesis of novel fluorescent probes for the detection of various ions and molecules. For instance, the dicyanovinyl group, which can be synthesized from cyanoacetic acid derivatives, is a known fluorophore used in cyanide detection. mdpi.com

Table 3: Potential Applications in Materials and Probe Development

Application Area Key Feature of Subject Compound Potential Material/Probe
Advanced Materials Fluorine content, Polymerizable acrylate (B77674) moiety Fluorinated polyacrylates with high thermal and chemical resistance

Future Perspectives and Emerging Research Avenues

Development of Enantioselective Synthetic Methods for Chiral Derivatives

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern medicinal chemistry, as the enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Consequently, a major research focus is the development of enantioselective synthetic methods to produce chiral derivatives of Ethyl 2-cyano-2-(4-fluorophenyl)acetate. The core challenge lies in controlling the three-dimensional arrangement of atoms at the stereogenic center.

Current research is exploring the use of chiral catalysts to direct the formation of one enantiomer over the other. One promising approach involves the catalytic enantioselective fluorination of α-cyano acetate (B1210297) precursors using chiral palladium complexes. koreascience.kr This method has demonstrated the potential to achieve excellent enantiomeric excesses (up to 99% ee) for related structures under mild conditions. koreascience.kr Future work will likely adapt these and other transition-metal-catalyzed reactions, such as asymmetric allylic alkylations or hydrogenations, to synthesize chiral derivatives of the target compound. The development of novel chiral ligands and organocatalysts is central to this effort, aiming to provide more efficient, selective, and versatile synthetic tools for creating complex, enantiomerically pure molecules for pharmaceutical applications. researchgate.netchemistryviews.org

Implementation of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For this compound, this involves a shift towards methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Solvent-Free and Aqueous Reaction Media

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research is therefore moving towards solvent-free "neat" reaction conditions or the use of water as a reaction medium. While traditional syntheses of related compounds often rely on organic solvents, emerging strategies are exploring the feasibility of conducting key reactions, such as the Knoevenagel condensation, in aqueous media or without any solvent at all. These approaches not only reduce the environmental impact but can also simplify product purification and, in some cases, enhance reaction rates and selectivity.

Biocatalytic and Photoredox-Catalyzed Transformations

Biocatalysis and photoredox catalysis represent cutting-edge technologies for sustainable synthesis.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions (aqueous medium, ambient temperature, and neutral pH). Future research may identify or engineer enzymes capable of catalyzing the synthesis or modification of this compound, offering a highly sustainable alternative to traditional chemical methods.

Photoredox catalysis uses visible light to drive chemical reactions. chemistryviews.org This technology can enable transformations that are difficult to achieve with conventional thermal methods and often proceeds under very mild conditions. chemistryviews.org The application of photoredox catalysis could open up new reaction pathways for the functionalization of this compound, such as C-H activation or novel coupling reactions, all powered by a renewable energy source. chemistryviews.org

Advancements in Catalytic Systems for Efficient and Selective Transformations

Catalysis is at the heart of efficient chemical synthesis. Ongoing research is focused on developing novel catalytic systems that offer superior activity, selectivity, and reusability for the synthesis of this compound and its derivatives. A key area of advancement is the use of heterogeneous catalysts, particularly those based on magnetic nanoparticles.

For instance, recent studies have demonstrated the use of ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) as a highly efficient and reusable catalyst for the Knoevenagel condensation to produce derivatives of ethyl cyanoacetate (B8463686). oiccpress.comoiccpress.com This type of catalyst offers significant advantages, including high product yields, short reaction times, mild reaction conditions, and simple separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. oiccpress.com

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
Catalyst SystemKey AdvantagesPotential LimitationsRelevant Findings
Homogeneous Base Catalysts (e.g., Piperidine (B6355638), NaOEt)- Well-established
  • Good yields for many substrates
  • - Difficult to separate from product
  • Often requires stoichiometric amounts
  • Not reusable
  • Commonly used in traditional syntheses of ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org
    Organocatalysts (e.g., L-Proline)- Metal-free
  • Often provides stereocontrol
  • Environmentally benign
  • - Can require high catalyst loading
  • Substrate scope may be limited
  • Demonstrated as a green catalyst for synthesizing (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates. oiccpress.com
    Magnetic Nanoparticle Catalysts (e.g., nano-Fe₃O₄@EA)- High efficiency and yield
  • Excellent reusability
  • Easy separation
  • Mild reaction conditions
  • - Initial synthesis of catalyst required
  • Long-term stability needs assessment
  • Effective for synthesizing new derivatives of ethyl cyanoacetate with high yields and short reaction times. oiccpress.comoiccpress.com

    Future research will likely focus on designing even more sophisticated catalysts, including multifunctional systems that can orchestrate cascade reactions in a single pot, further streamlining synthetic processes.

    Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

    The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis. wiley.com These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from scratch. nih.govnih.gov This field, often referred to as computer-aided synthesis planning (CASP), is rapidly advancing. nih.gov

    For a target molecule like a complex derivative of this compound, AI algorithms can:

    Perform Retrosynthetic Analysis: Identify potential disconnections in the target molecule to propose viable synthetic pathways starting from commercially available materials. nih.gov

    Predict Reaction Success: Evaluate the likelihood of a proposed reaction step succeeding based on learned patterns from millions of published reactions. nih.gov

    Optimize Reaction Conditions: Suggest the optimal solvent, catalyst, temperature, and other parameters to maximize yield and minimize byproducts, reducing the need for extensive empirical optimization. mdpi.com

    By harnessing the predictive power of AI, chemists can accelerate the discovery and development of new synthetic methodologies, reducing the time and resources required to bring novel compounds from concept to reality. wiley.comnih.gov This data-driven approach will enable the more rapid exploration of chemical space and the design of more efficient and sustainable syntheses for valuable intermediates like this compound.

    Q & A

    Basic Research Questions

    Q. What is the role of Ethyl 2-cyano-2-(4-fluorophenyl)acetate in peptide and amide coupling reactions?

    • Answer : This compound acts as a precursor or intermediate in coupling reagents (e.g., Oxyma derivatives) that facilitate the formation of amides, esters, or peptides. It generates reactive intermediates (e.g., activated esters) under mild conditions, minimizing racemization. For example, structurally similar reagents like COMU (derived from ethyl 2-cyano-2-(hydroxyimino)acetate) enhance coupling efficiency by stabilizing reactive species and producing water-soluble byproducts .
    • Key Data :

    • COMU achieves >90% coupling efficiency in peptide synthesis when paired with DIPEA .
    • o-NosylOXY (a related reagent) reduces reaction times to <2 hours for complex peptide sequences like Aβ(39-42) .

    Q. How is this compound synthesized?

    • Answer : The compound is synthesized via esterification of cyanoacetic acid derivatives with 4-fluorophenol or through coupling reactions. For example, analogous compounds (e.g., ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate) are prepared by refluxing cyano-acetate precursors with sulfuric acid in acetic acid/water mixtures, followed by extraction and purification .
    • Methodological Tip : Optimize solvent polarity and acid catalysts (e.g., H₂SO₄) to enhance esterification yields.

    Q. What are the stability considerations for this compound under varying reaction conditions?

    • Answer : Stability is influenced by pH, temperature, and nucleophilic agents. For instance, ethyl esters generally exhibit lower reactivity toward ammonolysis compared to methyl esters, requiring higher temperatures (e.g., 120°C) or pressure-resistant systems for amidation .
    • Key Data :

    • Methyl esters achieve 52% yield in coupling reactions vs. 42% for ethyl esters under identical conditions .

    Advanced Research Questions

    Q. How can racemization be minimized during peptide synthesis using derivatives of this compound?

    • Answer : Use low-pKa additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) to buffer reaction media, reducing base-mediated side reactions (e.g., aspartimide formation). Combine with mild bases (e.g., DIPEA) to suppress epimerization .
    • Case Study : Oxyma reduces aspartimide formation by 70% in Fmoc-SPPS of Asp-containing peptides .

    Q. What strategies improve the recyclability of byproducts in coupling reactions involving this compound?

    • Answer : Design coupling reagents with recoverable byproducts. For example, o-NosylOXY generates 2-nitrobenzenesulfonate byproducts, which can be recycled into fresh reagent via simple chemical steps, reducing waste .
    • Key Data :

    • o-NosylOXY achieves >95% recovery of byproducts in iterative syntheses .

    Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity?

    • Answer : The electron-withdrawing fluorine atom increases electrophilicity at the cyano-carbon, enhancing nucleophilic attack. However, steric hindrance from the aryl group may slow reactions with bulky substrates.
    • Methodological Insight : Compare reactivity with non-fluorinated analogs (e.g., ethyl 2-cyano-2-phenylacetate) to isolate electronic effects.

    Q. What analytical methods resolve contradictions in reported reaction yields for this compound?

    • Answer : Use LC-MS or ¹H NMR to monitor reaction progress and identify side products. For example, in , low yields (42%) for ethyl ester couplings were attributed to incomplete ammonolysis, detectable via residual ester signals in NMR .
    • Data Comparison :

    SubstrateReaction TypeYieldKey Issue
    Ethyl ester (20)Amidation0%*Solvent absorption of NH₃
    Methyl ester (24)Amidation52%Higher ester reactivity

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    Feasible Synthetic Routes

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    Ethyl 2-cyano-2-(4-fluorophenyl)acetate
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    Reactant of Route 2
    Ethyl 2-cyano-2-(4-fluorophenyl)acetate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.